2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a naphthalene ring, an amide linkage, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate can be achieved through a multi-step process:
Formation of Naphthalen-1-YL amine: Naphthalene is nitrated to form nitronaphthalene, which is then reduced to naphthalen-1-YL amine.
Acylation: Naphthalen-1-YL amine is acylated with chloroacetyl chloride to form 2-[(Naphthalen-1-YL)amino]acetamide.
Schiff Base Formation: The acetamide derivative is reacted with 2-formylphenyl 4-nitrobenzoate under acidic conditions to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives.
Reduction: The nitro group can be reduced to an amine group, forming 4-aminobenzoate derivatives.
Substitution: The amide and ester linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 4-aminobenzoate derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Used to link biomolecules for studying protein interactions and functions.
Fluorescent Probes: The naphthalene ring can be used in the design of fluorescent probes for imaging applications.
Medicine
Drug Development: Potential use as a scaffold for designing new therapeutic agents.
Antimicrobial Agents: The nitrobenzoate moiety may impart antimicrobial properties.
Industry
Materials Science: Used in the synthesis of polymers and advanced materials.
Dyes and Pigments: The compound’s structure can be modified to produce various dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, affecting gene expression. The nitrobenzoate moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate: Similar structure but with the naphthalene ring in a different position.
2-[(E)-({2-[(Phenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to the combination of its naphthalene ring, amide linkage, and nitrobenzoate ester. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C26H20N4O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[2-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H20N4O5/c31-25(17-27-23-10-5-8-18-6-1-3-9-22(18)23)29-28-16-20-7-2-4-11-24(20)35-26(32)19-12-14-21(15-13-19)30(33)34/h1-16,27H,17H2,(H,29,31)/b28-16+ |
InChI Key |
AOIBSIYFXDLBGZ-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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